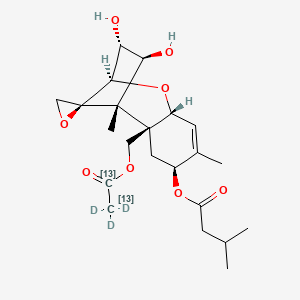
Methocarbamol-O-sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methocarbamol-O-sulfate sodium salt is a biochemical compound with the molecular formula C11H14NO8S•Na and a molecular weight of 343.29 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of methocarbamol, a central nervous system depressant used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions .
Métodos De Preparación
The preparation of methocarbamol-O-sulfate sodium salt involves the reaction of methocarbamol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The general synthetic route can be summarized as follows:
Methocarbamol Reaction: Methocarbamol is reacted with sulfuric acid to form methocarbamol-O-sulfate.
Neutralization: The resulting methocarbamol-O-sulfate is then neutralized with sodium hydroxide to produce this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Methocarbamol-O-sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol group.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methocarbamol-O-sulfate sodium salt has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein structures and functions.
Biological Studies: The compound is utilized in various biological assays to investigate cellular processes and pathways.
Medical Research: Although not intended for therapeutic use, it serves as a reference compound in the development of new muscle relaxants and central nervous system depressants.
Industrial Applications: It is employed in the synthesis of other chemical compounds and intermediates used in pharmaceuticals and other industries.
Mecanismo De Acción
The mechanism of action of methocarbamol-O-sulfate sodium salt is thought to be similar to that of methocarbamol. It primarily acts as a central nervous system depressant, potentially by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This action may prolong the refractory period of muscle cells, leading to muscle relaxation .
Comparación Con Compuestos Similares
Methocarbamol-O-sulfate sodium salt can be compared with other similar compounds, such as:
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate-[d5] Sodium Salt: A labeled analogue used in metabolic research.
Other Sulfate Salts: Compounds like barium sulfate and copper sulfate, which have different applications in chemistry and industry.
This compound is unique due to its specific use in proteomics research and its derivation from methocarbamol, providing a valuable tool for studying muscle relaxants and central nervous system depressants .
Propiedades
Número CAS |
1329610-40-3 |
|---|---|
Fórmula molecular |
C₁₁H₁₄NNaO₈S |
Peso molecular |
343.29 |
Sinónimos |
3-(2-Methoxyphenoxy)-1,2-propanediol 1-Carbamate 2-(Hydrogen Sulfate) Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)





![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)




![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)
